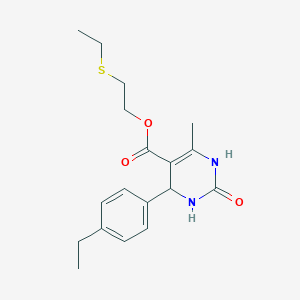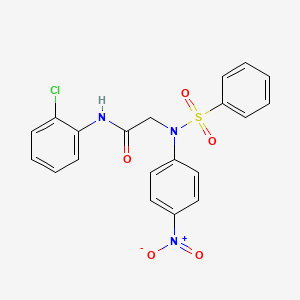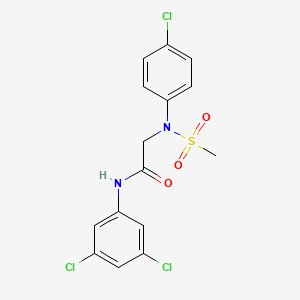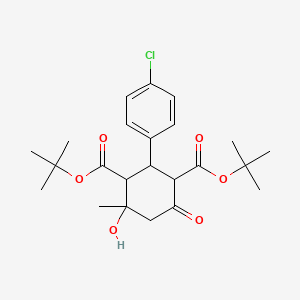![molecular formula C16H27NO B5232093 N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
N-[3-(mesityloxy)propyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(mesityloxy)propyl]-1-butanamine, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-[3-(mesityloxy)propyl]-1-butanamine is not fully understood, but it is believed to act as a serotonin and dopamine releaser. This means that it increases the levels of these neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemical and physiological effects:
N-[3-(mesityloxy)propyl]-1-butanamine has been shown to have several biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. It has also been shown to have effects on the release of other neurotransmitters, such as norepinephrine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(mesityloxy)propyl]-1-butanamine in lab experiments is its potential to study the effects of serotonin and dopamine on the central nervous system. However, there are limitations to its use, including the potential for toxicity and the lack of specificity in its effects on neurotransmitter release.
Direcciones Futuras
There are several future directions for the study of N-[3-(mesityloxy)propyl]-1-butanamine and its potential use in scientific research. These include further investigation into its mechanism of action, the development of more specific and less toxic compounds, and the exploration of its potential use in the treatment of mood disorders.
In conclusion, N-[3-(mesityloxy)propyl]-1-butanamine is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. Its synthesis method is reliable and reproducible, and it has been shown to have effects on the central nervous system, including the release of serotonin and dopamine. While there are limitations to its use, there are several future directions for its study and potential use in the treatment of mood disorders.
Métodos De Síntesis
The synthesis of N-[3-(mesityloxy)propyl]-1-butanamine involves several steps, including the reaction of mesityl oxide with 1-bromopropane to form 3-(mesityloxy)propyl bromide, which is then reacted with 1-butanamine to form N-[3-(mesityloxy)propyl]-1-butanamine. This synthesis method has been described in detail in several research papers and is considered reliable and reproducible.
Aplicaciones Científicas De Investigación
N-[3-(mesityloxy)propyl]-1-butanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including the release of serotonin and dopamine. This makes it a potential candidate for the study of mood disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-[3-(2,4,6-trimethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-6-8-17-9-7-10-18-16-14(3)11-13(2)12-15(16)4/h11-12,17H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAYZDPXAWNDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4,6-trimethylphenoxy)propyl]butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)


![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)

![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
